molecular formula C17H33N3 B009901 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene CAS No. 106847-76-1

6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene

Cat. No.: B009901
CAS No.: 106847-76-1
M. Wt: 279.5 g/mol
InChI Key: MGKYTFDYDXZTEM-UHFFFAOYSA-N
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Description

6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is a bicyclic amidine compound known for its strong basicity and nucleophilicity. It is widely used as a non-nucleophilic base in organic synthesis due to its ability to deprotonate a wide range of substrates without participating in side reactions. This compound is particularly valuable in various catalytic processes and as a reagent in organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene typically involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene with dibutylamine. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran at elevated temperatures. The general procedure involves mixing 1,8-diazabicyclo[5.4.0]undec-7-ene with dibutylamine in a molar ratio of 1:1.2 and heating the mixture to 60-80°C for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity starting materials and solvents, along with precise control of reaction parameters, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Deprotonation: Commonly used with substrates like alcohols, phenols, and carboxylic acids in solvents like tetrahydrofuran or dimethyl sulfoxide.

    Nucleophilic Substitution: Reacts with alkyl halides or sulfonates under mild conditions.

    Catalysis: Used in catalytic amounts in the presence of substrates and solvents suitable for the specific reaction.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in the Baylis-Hillman reaction, the product is typically an α,β-unsaturated carbonyl compound .

Scientific Research Applications

6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene involves its strong basicity and nucleophilicity. It can deprotonate acidic substrates, generating nucleophilic anions that can participate in further reactions. In catalytic processes, it forms stabilized nucleophilic intermediates that facilitate the formation of new bonds. The compound’s ability to stabilize transition states and intermediates is key to its effectiveness as a catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is unique due to the presence of the dibutylamino group, which enhances its solubility and reactivity compared to its parent compound. This modification allows for greater versatility in various chemical reactions and applications.

Properties

IUPAC Name

N,N-dibutyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3/c1-3-5-12-19(13-6-4-2)16-10-7-8-14-20-15-9-11-18-17(16)20/h16H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYTFDYDXZTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1CCCCN2C1=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398147
Record name 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106847-76-1
Record name 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 2
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 3
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 4
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 5
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 6
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene

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